3-Chloro-4-fluorophenylboronic acid
Overview
Description
3-Chloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
3-Chloro-4-fluorophenylboronic acid is a biochemical reagent It is known to be a reactant in rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and suzuki-miyaura coupling .
Mode of Action
As a boronic acid derivative, it likely interacts with its targets through the boron atom, which can form stable covalent bonds with other atoms, altering the target’s function .
Biochemical Pathways
Given its use in rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and suzuki-miyaura coupling , it may be involved in various biochemical transformations.
Pharmacokinetics
It is soluble in methanol , which suggests it could be absorbed and distributed in the body
Result of Action
It has been used as a reactant in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-chloro-4-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions when used with palladium catalysts .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-4-fluorophenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,4-Difluorophenylboronic acid
Uniqueness: 3-Chloro-4-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids with single substituents .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZZXIDQYKVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370430 | |
Record name | 3-Chloro-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144432-85-9 | |
Record name | 3-Chloro-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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